Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime
Description
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-N-(2-phenylpyrimidin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-14-16-11-8-9-13-12(15-11)10-6-4-3-5-7-10/h2-9H,1H3/b14-2+ |
InChI Key |
FHSLLHQPQAORHF-JLZUIIAYSA-N |
Isomeric SMILES |
C/C=N/OC1=NC(=NC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC=NOC1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction proceeds as follows:
Preparation of Acetaldoxime: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or calcium oxide to form acetaldoxime.
Formation of the Target Compound: The acetaldoxime is then reacted with 2-phenylpyrimidin-4-yl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function . The phenylpyrimidinyl moiety can enhance binding affinity and specificity through π-π interactions and hydrophobic contacts .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Reactivity : Acetaldehyde oxime exhibits higher flammability and reactivity with oxidizers (e.g., chlorates, nitrates) compared to propionaldehyde oxime, which shares similar hazards but may have reduced volatility . The 2-phenylpyrimidin-4-yl substituent likely reduces volatility but may introduce new hazards (e.g., aromatic ring toxicity).
- Analytical Utility: Formaldehyde- and acetaldehyde-oximes are critical in HPLC-based quality control for polyethylene glycol products, achieving detection limits of 1 mg/kg .
- Synthetic Applications : Acetaldehyde oxime is pivotal in one-pot acrylamide synthesis (90% yield with InCl₃ catalysis), whereas propionaldehyde oxime’s utility in similar reactions is unmentioned . The 2-phenylpyrimidin-4-yl group could modify reaction pathways due to steric or electronic effects.
Biological Activity
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is a compound that has garnered interest for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity through a review of relevant literature, case studies, and research findings.
Overview of Oximes
Oximes are a class of compounds characterized by the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. They have been widely studied due to their significant roles as intermediates in organic synthesis and their diverse biological activities. Acetaldehyde oxime, specifically, is noted for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and in the development of various pharmaceuticals .
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of oxime derivatives, including this compound. Research indicates that oximes can act as kinase inhibitors, targeting pathways involved in tumorigenesis. For instance, certain oxime derivatives have been shown to inhibit cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation and cancer progression .
Table 1: Summary of Anticancer Activities of Oxime Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CDK2 | 25 | |
| Indirubin oxime | GSK3β | 15 | |
| Other oxime derivatives | Various kinases | 10 - 50 |
2. Anti-inflammatory Effects
Oximes have also demonstrated anti-inflammatory properties. They can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. The mechanism often involves the modulation of nitric oxide production, which plays a role in inflammatory signaling pathways .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human neuroblastoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM. This suggests that the compound may selectively target cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory mechanisms of this compound. The study revealed that treatment with this compound led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oximes. For example, variations in substituents on the pyrimidine ring can significantly influence potency against specific targets:
Table 2: Structure-Activity Relationship (SAR) Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
